M-nitroaniline appears as yellow needles or yellow powder. (NTP, 1992)
3-Nitroaniline
CAS No.: 99-09-2
Cat. No.: VC21077280
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99-09-2 |
---|---|
Molecular Formula | C6H6N2O2 |
Molecular Weight | 138.12 g/mol |
IUPAC Name | 3-nitroaniline |
Standard InChI | InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2 |
Standard InChI Key | XJCVRTZCHMZPBD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N |
Boiling Point | 581 to 585 °F at 760 mm Hg (decomposes) (NTP, 1992) 306.0 °C 306 °C, decomposes |
Colorform | Yellow crystals from water YELLOW RHOMBIC NEEDLES |
Melting Point | 237 °F (NTP, 1992) 114.0 °C 114 °C |
Introduction
Chemical Identity and Structure
3-Nitroaniline is an organic compound derived from aniline with a nitro group positioned at the meta position (position 3) on the benzene ring. It exists as one of three possible nitroaniline isomers, alongside 2-nitroaniline (ortho-nitroaniline) and 4-nitroaniline (para-nitroaniline). This compound features the molecular formula C₆H₆N₂O₂, corresponding to a benzene ring with amino (-NH₂) and nitro (-NO₂) groups attached.
Nomenclature and Identification
The compound is officially named 3-nitroaniline according to IUPAC nomenclature, though it may also be referred to as m-nitroaniline, 3-nitrobenzenamine, or 1-amino-3-nitrobenzene in various contexts. Its Chemical Abstracts Service (CAS) registry number is 99-09-2, which serves as a unique identifier in chemical databases and regulatory documentation.
Molecular Structure
The molecular structure of 3-nitroaniline consists of a benzene ring with an amino group and a nitro group attached at positions 1 and 3, respectively. This arrangement results in specific electronic and steric effects that influence its chemical behavior, particularly the electron-withdrawing nature of the nitro group affecting the reactivity of the amino group.
Physical and Chemical Properties
3-Nitroaniline exhibits distinctive physical and chemical characteristics that determine its behavior in various applications and environmental contexts.
Physical Properties
The compound appears as yellow to ochre-yellow or orange crystalline powder or needles when crystallized from water. Below is a comprehensive table of its physical properties:
Property | Value |
---|---|
Appearance | Yellow to orange crystalline solid |
Molecular Weight | 138.12 g/mol |
Melting Point | 111-114°C |
Boiling Point | 306°C |
Density | 0.901 g/cm³ |
Vapor Pressure | 1 mm Hg at 119°C |
Refractive Index | 1.6396 (estimated) |
Flash Point | 196°C |
Water Solubility | 1.25 g/L |
pKa | 2.466 at 25°C |
Specific Gravity | 0.901 |
Chemical Properties
3-Nitroaniline demonstrates moderate solubility in organic solvents while being sparingly soluble in water (approximately 0.11%). The presence of the electron-withdrawing nitro group significantly affects its chemical behavior, altering the properties of the amino group compared to unsubstituted aniline.
The compound can participate in various chemical reactions typical of aromatic amines, including diazotization, acylation, and reduction of the nitro group. It readily reacts with acids to form water-soluble salts and may be sensitive to prolonged exposure to light. When finely dispersed, 3-nitroaniline particles can form potentially explosive mixtures, indicating the need for careful handling in industrial settings.
Synthesis and Production Methods
Several methods exist for the production of 3-nitroaniline, ranging from industrial-scale processes to laboratory synthesis techniques.
Hofmann Rearrangement
An interesting laboratory approach to synthesizing 3-nitroaniline involves the Hofmann rearrangement of 3-nitrobenzamide using household bleach. This method provides a straightforward two-step reaction sequence suitable for educational settings, where the synthesis of 3-nitrobenzamide by nitration of benzamide followed by the Hofmann rearrangement can be completed in approximately two and a half hours. The Hofmann rearrangement represents an important example of a rearrangement reaction commonly discussed in sophomore organic chemistry curricula.
Partial Reduction Methods
Another synthetic approach involves the partial reduction of m-dinitrobenzene, carefully controlling reaction conditions to ensure selective reduction of only one nitro group. This method requires precise control of reaction parameters to prevent over-reduction to diamino compounds or under-reduction leading to unreacted starting material.
Industrial Applications
3-Nitroaniline serves as an important intermediate in various industrial processes, with particular significance in the dye manufacturing sector.
Dye Industry Applications
The primary industrial use of 3-nitroaniline is as a dyestuff intermediate. It functions as a diazo component (Fast Orange R Base) in the production of azo dyes, including Colour Index Disperse Yellow 5 and Colour Index Acid Orange 18. The compound's ability to undergo diazotization reactions makes it valuable in creating colorants with specific properties for various textile applications.
Chemical Intermediate Applications
Beyond its role in dye production, 3-nitroaniline serves as a precursor for several other chemical compounds. Acetylation of 3-nitroaniline followed by reduction produces 3-aminoacetanilide. Additionally, diazotization followed by reduction of the diazosulfonate with ammonium bisulfite and subsequent hydrolysis yields (3-nitrophenyl) hydrazine, an intermediate in the production of pyrazolone azo coupling components used in various industrial applications.
Environmental Fate and Toxicology
Understanding the environmental behavior and toxicological profile of 3-nitroaniline provides important insights for risk assessment and management.
Biodegradation
The second-order microbial transformation rate constant in the presence of suspended natural populations from unpolluted aquatic systems was reported as 4.6 ± 0.1 × 10⁻¹³ L/organism·h. Conversely, no degradation was observed in activated sludge inoculum following a 20-day adaptation period, suggesting that biodegradation efficiency varies significantly depending on the microbial community and environmental conditions.
Chemical Transformation
In environmental settings, 3-nitroaniline can undergo various chemical transformations. It readily reacts with acids to form water-soluble salts, which may influence its mobility and distribution in soil and aquatic environments. This property potentially affects its bioavailability and subsequent ecological impact.
Toxicological Profile
Limited toxicological data exists for 3-nitroaniline, though available research suggests significant health concerns, particularly related to hematological effects.
Animal Studies
A 28-day repeated-dose study conducted by the Japanese Ministry of Health and Welfare revealed several adverse effects in F344 rats administered 3-nitroaniline by gavage at doses of 0, 15, 50, or 170 mg/kg-day. Methemoglobin formation was detected in male rats at 170 mg/kg-day and in female rats at doses of 50 and 170 mg/kg-day. Dose-dependent decreases in red blood cell count, hemoglobin, and hematocrit were observed across all treatment groups, indicating hematological toxicity even at the lowest dose tested.
Additional findings included changes in clinical chemistry parameters consistent with mild hemoconcentration and organ weight changes, notably increased relative spleen and liver weights in all treatment groups. Males in the highest dose group (170 mg/kg-day) exhibited decreased absolute and relative testes weights, suggesting potential reproductive toxicity.
Following a 14-day recovery period, most hematological parameters in the high-dose group returned to control levels, though some parameters remained significantly elevated, indicating incomplete recovery.
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